Peg-PE

Description

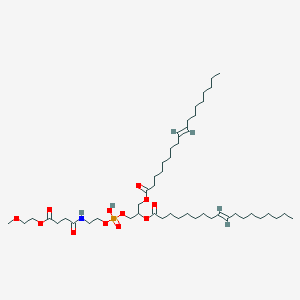

Structure

2D Structure

Properties

CAS No. |

133906-05-5 |

|---|---|

Molecular Formula |

C48H88NO12P |

Molecular Weight |

902.2 g/mol |

IUPAC Name |

[3-[hydroxy-[2-[[4-(2-methoxyethoxy)-4-oxobutanoyl]amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C48H88NO12P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-46(51)58-42-44(43-60-62(54,55)59-39-38-49-45(50)36-37-47(52)57-41-40-56-3)61-48(53)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,44H,4-17,22-43H2,1-3H3,(H,49,50)(H,54,55)/b20-18+,21-19+ |

InChI Key |

FAZMGEFNMFDAFQ-FRCMOREXSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)OCCOC)OC(=O)CCCCCCCC=CCCCCCCCC |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)OCCOC)OC(=O)CCCCCCC/C=C/CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)OCCOC)OC(=O)CCCCCCCC=CCCCCCCCC |

Synonyms |

dioleoyl-N-(monomethoxypolyethylene glycol succinyl)phosphatidylethanolamine PEG-PE |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of PEG-PE in Liposomal Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of polyethylene glycol-phosphatidylethanolamine (PEG-PE) into liposomal formulations represents a cornerstone of modern nanomedicine, profoundly enhancing the therapeutic efficacy of encapsulated agents. This technical guide provides an in-depth exploration of the pivotal functions of this compound in liposomes, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes. By creating a hydrophilic corona around the liposome, this compound imparts "stealth" characteristics, fundamentally altering the liposome's interaction with the biological environment and significantly improving its pharmacokinetic profile.

Core Functions of this compound in Liposomes

The primary and most celebrated function of this compound is to provide steric hindrance at the liposome surface. This steric barrier dramatically reduces the adsorption of plasma proteins, a process known as opsonization, which is the first step in the recognition and clearance of foreign particles by the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES).[1][2] This "stealth" effect leads to a significant prolongation of the liposome's circulation time in the bloodstream, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[1]

Beyond this fundamental role, this compound also influences several other critical aspects of liposome performance:

-

Stability: The PEG layer can enhance the colloidal stability of liposomes by preventing their aggregation.[3]

-

Drug Release: The presence of this compound can modulate the permeability of the lipid bilayer, thereby influencing the release rate of the encapsulated drug.[4]

-

Targeted Delivery: The distal end of the PEG chain can be functionalized with targeting ligands, such as antibodies or peptides, to facilitate active targeting of specific cells or tissues.

Quantitative Impact of this compound on Liposome Properties

The physicochemical properties of the this compound conjugate, namely the molecular weight (MW) of the PEG chain and its molar concentration in the lipid bilayer, are critical parameters that dictate the in vivo performance of PEGylated liposomes.

| Parameter | Condition | Effect | Reference(s) |

| Circulation Half-Life | Unmodified Liposomes | 13 min | [5] |

| Liposomes with PEG(2000)-PE | 21 min | [5] | |

| Liposomes with PEG(5000)-PE | 75 min | [5] | |

| Drug Encapsulation Efficiency (Camptothecin) | Conventional Liposomes | 64.8 ± 0.8% | [6] |

| Liposomes with PEG2000 (1:25 drug to polymer ratio) | 79.0 ± 0.4% | [6] | |

| Liposomes with PEG5000 (1:25 drug to polymer ratio) | 83.0 ± 0.4% | [6] | |

| In Vitro Drug Release (Camptothecin at 9h) | Conventional Liposomes | 52.4% | [6] |

| Liposomes with PEG2000 | 45.3% | [6] | |

| Liposomes with PEG5000 | 32.2% | [6] | |

| Cellular Uptake (in U87MG cells) | Liposomes with APTEDB-PEG2000/PEG2000 | Lower Uptake | [7] |

| Liposomes with APTEDB-PEG2000/PEG1000 | Higher Uptake | [7] | |

| Liposomes with APTEDB-PEG1000/PEG1000 | Lower Uptake | [7] | |

| Liposomes with APTEDB-PEG1000/PEG550 | Higher Uptake | [7] |

Experimental Protocols

Preparation of PEGylated Liposomes by Ethanol Injection

This method is a rapid and reproducible technique for producing unilamellar liposomes.

Materials:

-

Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)

-

Drug to be encapsulated

-

Ethanol (anhydrous)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

-

Lipid Dissolution: Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a desired molar ratio) and the lipophilic drug in anhydrous ethanol to form a clear lipid solution. For hydrophilic drugs, they will be dissolved in the aqueous buffer.

-

Injection: Heat the aqueous buffer to a temperature above the phase transition temperature of the lipids. Inject the lipid/ethanol solution rapidly into the stirred aqueous buffer. The rapid dilution of ethanol causes the lipids to self-assemble into liposomes.[8][9]

-

Solvent Removal: Remove the ethanol from the liposome suspension using a rotary evaporator under reduced pressure.

-

Sizing: To obtain a homogenous size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.

-

Purification: Remove any unencapsulated drug by a suitable method such as dialysis or size exclusion chromatography.

Determination of Drug Encapsulation Efficiency by Mini-Column Centrifugation

This method is effective for separating free drug from liposome-encapsulated drug.[7]

Materials:

-

Liposome formulation

-

Sephadex G-50

-

Mini-spin columns

-

Centrifuge

-

Spectrophotometer or HPLC for drug quantification

Procedure:

-

Column Preparation: Swell Sephadex G-50 in the desired buffer and pack it into a mini-spin column by centrifugation to create a compact gel bed.

-

Sample Loading: Carefully load a known volume of the liposome formulation onto the top of the gel bed.

-

Separation: Centrifuge the column. The larger liposomes will pass through the column in the void volume, while the smaller, free drug molecules will be retained in the pores of the gel.

-

Quantification of Encapsulated Drug: Collect the eluate containing the liposomes. Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent) to release the encapsulated drug. Quantify the drug concentration using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Quantification of Total Drug: Take an aliquot of the original liposome formulation and disrupt it to release the encapsulated drug. Measure the total drug concentration.

-

Calculation: Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Visualizing Key Processes and Relationships

Interaction of PEGylated Liposomes with the Immune System

While PEGylation significantly reduces opsonization, it does not completely eliminate interactions with the immune system. PEGylated liposomes can activate the complement system, primarily through the classical and alternative pathways, which can influence their clearance.[2][10] Furthermore, they can interact with scavenger receptors on macrophages.[11][12]

Caption: Interaction of PEGylated liposomes with components of the immune system.

Experimental Workflow for Liposome Preparation and Characterization

The following diagram outlines a typical workflow for the preparation and characterization of PEGylated liposomes.

Caption: A generalized workflow for the preparation and characterization of PEGylated liposomes.

Logical Relationships of this compound Properties and Liposome Function

The properties of this compound have a direct and predictable impact on the functional characteristics of the resulting liposomes.

Caption: Logical relationships between this compound properties and liposome functions.

References

- 1. Complement activation induced by PEG enhances humoral immune responses against antigens encapsulated in PEG-modified liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complement activation by drug carriers and particulate pharmaceuticals: principles, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Nanoparticle-Induced Complement Activation: Implications for Cancer Nanomedicine [frontiersin.org]

- 6. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Encapsulation Efficiency of Insulin Nanoparticles by Minicolumn Centrifugation-HPLC Method [journal11.magtechjournal.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Ethanol Injection Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 11. PEGylated nanoparticles interact with macrophages independently of immune response factors and trigger a non-phagocytic, low-inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PEGylated nanoparticles interact with macrophages independently of immune response factors and trigger a non-phagocytic, low-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of PEG-PE in the Stability and Performance of Lipid Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of lipid nanoparticles (LNPs) as a leading platform for the delivery of nucleic acid therapeutics, most notably highlighted by the success of mRNA-based COVID-19 vaccines, has underscored the critical importance of each component within these complex delivery vehicles. Among these, polyethylene glycol-phosphatidylethanolamine (PEG-PE) conjugates play a multifaceted and crucial role in ensuring the stability, bioavailability, and ultimately, the therapeutic efficacy of LNPs. This technical guide provides an in-depth exploration of the function of this compound in LNP stability, offering quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

The Core Function of this compound: Steric Stabilization and the "Stealth" Effect

At its most fundamental level, this compound imparts stability to LNPs through steric hindrance. The hydrophilic PEG chains extend from the LNP surface, creating a hydrated layer that physically prevents the aggregation and fusion of nanoparticles. This "stealth" effect also shields the LNPs from opsonization by serum proteins, thereby reducing their uptake by the mononuclear phagocyte system (MPS) and prolonging their circulation time in the bloodstream. This extended circulation is paramount for enabling the LNPs to reach their target tissues.

The incorporation of this compound is a delicate balance, often referred to as the "PEG dilemma". While essential for stability and circulation, a dense PEG layer can also hinder the interaction of the LNP with target cells and impede the endosomal escape of the encapsulated payload, which is a critical step for therapeutic action. The optimization of this compound content, therefore, is a key consideration in LNP formulation design.

Quantitative Impact of this compound on LNP Physicochemical Properties

The concentration, lipid anchor length, and molecular weight of this compound significantly influence the key physicochemical properties of LNPs, including their size, polydispersity index (PDI), and surface charge (zeta potential).

Effect of this compound Molar Percentage

Increasing the molar percentage of this compound in an LNP formulation generally leads to a decrease in particle size and a narrower size distribution (lower PDI). However, exceeding an optimal concentration can negatively impact transfection efficiency.

| Molar % of DMG-PEG2000 | Average Particle Size (nm) | Polydispersity Index (PDI) | mRNA Encapsulation Efficiency (%) | In Vitro Transfection Efficiency (HeLa cells, Relative to 10% DMG-PEG) | In Vivo Transgene Expression (Liver, Relative to 10% DMG-PEG) |

| 0.1% | ~190 | >0.2 | >80% | - | - |

| 0.5% | ~185 | ~0.15 | >80% | - | - |

| 1.5% | ~180 | ~0.1 | >80% | ~3.1-fold higher | - |

| 5% | ~210 | ~0.1 | >80% | ~2.3-fold higher | ~3.2-fold higher |

| 10% | ~220 | ~0.1 | ~75% | Baseline | Baseline |

Data synthesized from multiple sources.

Influence of this compound Lipid Anchor Length

The length of the lipid anchor (e.g., C14 vs. C18) that moors the PEG chain to the LNP surface has a profound impact on how long the PEG-lipid remains associated with the nanoparticle in vivo. Shorter C14 anchors (like in DMG-PEG) lead to faster desorption from the LNP surface in the bloodstream, while longer C18 anchors (like in DSPE-PEG) result in a more stable association and longer circulation times.

| PEG-Lipid Anchor | Circulation Half-life (t½) of LNP | Liver Accumulation |

| C14 (e.g., DMG-PEG) | 0.64 hours | Higher |

| C16 | 2.18 hours | Intermediate |

| C18 (e.g., DSPE-PEG) | 4.03 hours | Lower |

Data is based on siRNA LNPs.

Experimental Protocols for LNP Characterization

Accurate and reproducible characterization of LNPs is essential for formulation development and quality control. The following are detailed protocols for key analytical techniques used to assess the stability and properties of this compound containing LNPs.

Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.

Materials:

-

LNP dispersion

-

Appropriate buffer (e.g., phosphate-buffered saline, PBS)

-

DLS instrument (e.g., Malvern Zetasizer)

-

Low-volume disposable cuvettes

Protocol:

-

Sample Preparation:

-

Equilibrate the DLS instrument and the LNP sample to the desired measurement temperature (typically 25°C).

-

Dilute the LNP dispersion in the filtered buffer to an appropriate concentration. The optimal concentration should be determined empirically to ensure a stable and accurate measurement (typically a count rate between 100 and 500 kcps).

-

Gently mix the diluted sample by pipetting up and down. Avoid vortexing, which can introduce air bubbles and cause aggregation.

-

-

Instrument Setup:

-

Select the appropriate measurement parameters in the software, including the dispersant (viscosity and refractive index of the buffer) and the material properties of the LNPs (refractive index).

-

Set the equilibration time to at least 120 seconds to allow the sample to reach thermal equilibrium within the instrument.

-

-

Measurement:

-

Carefully transfer the diluted sample to a clean, dust-free cuvette.

-

Place the cuvette in the DLS instrument.

-

Initiate the measurement. The instrument will perform multiple runs (typically 3-5) and average the results.

-

-

Data Analysis:

-

The software will generate a size distribution report, providing the Z-average diameter (an intensity-weighted average) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous sample.

-

Nanoparticle Tracking Analysis (NTA) for Size and Concentration

NTA visualizes and tracks the Brownian motion of individual nanoparticles to determine their size and concentration.

Materials:

-

LNP dispersion

-

Filtered, particle-free buffer (e.g., PBS)

-

NTA instrument (e.g., Malvern NanoSight)

-

Sterile syringes and filters (0.22 µm)

Protocol:

-

Sample Preparation:

-

Dilute the LNP sample in particle-free buffer to a concentration that results in 20-100 particles per frame during measurement. This often requires significant dilution (e.g., 1:1000 to 1:10,000).

-

Filter the dilution buffer immediately before use to remove any particulate contaminants.

-

-

Instrument Setup:

-

Prime the instrument with filtered buffer to ensure the fluidics are clean.

-

Adjust the camera focus and level according to the manufacturer's instructions.

-

-

Measurement:

-

Load the diluted sample into the instrument using a sterile syringe.

-

Capture a video of the nanoparticles' movement (typically for 60 seconds).

-

The software will track the movement of each particle and calculate its hydrodynamic diameter based on the Stokes-Einstein equation.

-

-

Data Analysis:

-

The software generates a particle size distribution and a concentration measurement (particles/mL). NTA is particularly useful for visualizing and quantifying subpopulations within a sample.

-

RiboGreen Assay for mRNA Encapsulation Efficiency

This fluorescence-based assay is used to determine the percentage of mRNA that is successfully encapsulated within the LNPs.

Materials:

-

LNP-mRNA formulation

-

Quant-iT RiboGreen RNA Assay Kit

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

Triton X-100 (2% v/v in TE buffer)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)

Protocol:

-

Prepare RNA Standards:

-

Create a standard curve of the free RNA (the same type as encapsulated) in TE buffer, with concentrations ranging from approximately 10 ng/mL to 1000 ng/mL.

-

-

Sample Preparation:

-

In a 96-well plate, prepare two sets of wells for each LNP sample.

-

Set 1 (Total RNA): Dilute the LNP-mRNA sample in TE buffer with 1% Triton X-100. The detergent will lyse the LNPs, releasing the encapsulated mRNA.

-

Set 2 (Free RNA): Dilute the LNP-mRNA sample in TE buffer without Triton X-100. This will measure only the mRNA that is not encapsulated.

-

-

Assay Procedure:

-

Add the diluted RiboGreen reagent to all standard and sample wells.

-

Incubate the plate in the dark at room temperature for 5 minutes.

-

Measure the fluorescence of each well using a microplate reader.

-

-

Calculation of Encapsulation Efficiency:

-

Use the standard curve to determine the concentration of RNA in both sets of sample wells.

-

Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] * 100

-

Visualizing the Role of this compound in LNP Stability and Function

Graphviz diagrams can be used to illustrate the complex relationships and workflows involved in the study of this compound in LNPs.

Mechanism of this compound Steric Stabilization

Caption: Mechanism of this compound steric stabilization of lipid nanoparticles.

Experimental Workflow for LNP Characterization

Caption: A typical experimental workflow for the characterization of LNPs.

Influence of this compound on Cellular Uptake Pathways

An In-depth Technical Guide to Poly(ethylene glycol)-Phosphatidylethanolamine (PEG-PE): Structure, Amphiphilic Properties, and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol)-phosphatidylethanolamine (PEG-PE) is a class of amphiphilic block copolymers that has garnered significant attention in the fields of drug delivery, gene therapy, and nanomedicine. These molecules are comprised of a hydrophilic, biocompatible poly(ethylene glycol) (PEG) block and a hydrophobic phosphatidylethanolamine (PE) lipid block.[1][2] This unique structure drives their self-assembly in aqueous environments into core-shell nanostructures, most commonly micelles.[1]

The resulting nanoparticles serve as exceptional carriers for hydrophobic drugs, protecting them from degradation, improving their solubility, and modifying their pharmacokinetic profiles. The PEG corona provides a "stealth" characteristic, shielding the nanoparticles from opsonization and clearance by the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream.[3][4][5] This guide provides a detailed examination of the structure, physicochemical properties, synthesis, and characterization of this compound, along with its applications in advanced drug delivery systems.

Molecular Structure and Amphiphilic Properties

The fundamental characteristic of this compound is its amphiphilicity, which arises from the covalent linkage of two chemically distinct blocks:

-

Poly(ethylene glycol) (PEG) Block: This is the hydrophilic portion of the molecule. PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the FDA for various biomedical applications.[6][7] Its flexible chain structure and ability to form hydrogen bonds with water molecules are responsible for the hydrophilicity and the "stealth" properties of this compound based nanocarriers.[6][8]

-

Phosphatidylethanolamine (PE) Block: This is the hydrophobic lipid anchor. PE is a naturally occurring phospholipid found in biological membranes. It typically consists of a glycerol backbone, two fatty acid chains (the hydrophobic tails), and a phosphate group linked to an ethanolamine headgroup. Common variants used in this compound synthesis include 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), which has two saturated C18 stearoyl acyl chains.[9]

The combination of the bulky, hydrophilic PEG chain and the hydrophobic diacyllipid tail imparts the amphiphilic nature that is central to its function.[1]

Caption: Conceptual Structure of a this compound Molecule.

Self-Assembly and Micelle Formation

In an aqueous solution, when the concentration of this compound exceeds a certain threshold known as the Critical Micelle Concentration (CMC) , the molecules spontaneously self-assemble to minimize the unfavorable interaction between their hydrophobic tails and water.[1] This process results in the formation of spherical micelles, where the hydrophobic PE blocks form a solid core and the hydrophilic PEG chains form a protective outer shell, or corona.[1][10]

The hydrophobic core serves as a reservoir for encapsulating poorly water-soluble drugs, while the PEG corona interfaces with the aqueous environment, ensuring the stability of the micelle and providing steric hindrance against protein adsorption.[4] The CMC is a critical parameter for the stability of micelles upon dilution in the bloodstream; a lower CMC value indicates greater stability.[1] The CMC and the resulting micelle size are influenced by factors such as the molecular weight of the PEG block and the length of the PE acyl chains.[9]

Caption: Self-Assembly of this compound into a Micelle.

Data Presentation: Physicochemical Properties

The properties of this compound micelles can be tuned by altering the molecular weight of the constituent blocks. Generally, a longer PEG chain results in a slightly higher CMC value.[9][11]

| Conjugate | PEG Molecular Weight (Da) | Critical Micelle Concentration (CMC) (µM) | Reference |

| DSPE-PEG2000 | 2000 | 0.5 - 1.5 | [9][11] |

| DSPE-PEG3000 | 3000 | ~1.0 - 1.5 | [9][11] |

| DSPE-PEG5000 | 5000 | 1.0 - 1.5 | [9][11] |

Table 1: Critical Micelle Concentration for DSPE-PEG conjugates with varying PEG chain lengths. Values are approximate and can vary based on experimental conditions.

| Conjugate | Concentration (mM) | Solvent | Hydrodynamic Diameter (nm) | Reference |

| DSPE-PEG2000 | 5 | Water | ~4.1 | [12] |

| DSPE-PEG2000 | 40 | Water | ~5.6 | [12] |

| DSPE-PEG2000 | 5 | HEPES Buffered Saline | ~11.5 | [12] |

Table 2: Hydrodynamic diameter of DSPE-PEG2000 micelles as determined by dynamic light scattering, showing the influence of concentration and solvent ionic strength.

Experimental Protocols: Synthesis and Characterization

The synthesis and characterization of this compound copolymers and their subsequent self-assembled structures are crucial for ensuring their quality and performance in drug delivery applications.

Caption: General Experimental Workflow for this compound.

Protocol 1: Synthesis of DSPE-PEG via N-Hydroxysuccinimide (NHS) Ester Chemistry

This protocol describes a common method for conjugating an amine-containing lipid (DSPE) to a carboxyl-terminated PEG that has been activated with NHS.

-

Activation of PEG: Dissolve Methoxy-PEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM) in a suitable anhydrous organic solvent (e.g., Dichloromethane, DCM).

-

Lipid Preparation: Dissolve DSPE and a base (e.g., triethylamine) in a separate flask with the same anhydrous solvent. The base acts as a proton scavenger.

-

Conjugation Reaction: Add the activated mPEG-SCM solution dropwise to the DSPE solution under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination.

-

Incubation: Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by dialysis against deionized water for 48-72 hours using a membrane with an appropriate molecular weight cut-off (MWCO) to remove unreacted starting materials and byproducts.

-

Lyophilization: The purified aqueous solution of DSPE-PEG is freeze-dried to obtain a white, fluffy powder.

Protocol 2: Characterization by ¹H NMR Spectroscopy

¹H NMR is used to confirm the successful conjugation of the PEG and PE blocks.

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the lyophilized DSPE-PEG product in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz).

-

Analysis: Identify characteristic peaks corresponding to both the PEG block (a prominent singlet around 3.64 ppm for the -CH₂CH₂O- repeating units) and the PE block (peaks corresponding to the acyl chains -CH₂- groups around 1.25 ppm and the glycerol backbone). The successful conjugation is confirmed by the presence of peaks from both components in the final spectrum.

Protocol 3: Determination of Critical Micelle Concentration (CMC)

The CMC is often determined using a fluorescence spectroscopy method with pyrene as a hydrophobic probe.

-

Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone.

-

Sample Preparation: Prepare a series of aqueous solutions with varying concentrations of the this compound copolymer.

-

Probe Incorporation: Add a small aliquot of the pyrene stock solution to each copolymer solution. The final pyrene concentration should be very low (e.g., ~0.6 µM). The solvent is then evaporated, leaving the pyrene molecules dispersed in the polymer solutions.

-

Equilibration: Allow the solutions to equilibrate overnight in the dark to ensure pyrene partitioning into the micellar cores.

-

Fluorescence Measurement: Measure the fluorescence emission spectra (e.g., from 350 to 450 nm) with an excitation wavelength of 335 nm.

-

Data Analysis: Plot the ratio of the fluorescence intensities of the first and third vibronic peaks (I₁/I₃, typically at ~373 nm and ~384 nm) against the logarithm of the copolymer concentration. A sharp decrease in the I₁/I₃ ratio indicates the partitioning of pyrene from a polar (water) to a non-polar (micelle core) environment. The concentration at the inflection point of this sigmoidal curve is taken as the CMC.[13]

Applications in Drug Delivery and Cellular Interactions

The primary application of this compound is in the formulation of nanocarriers for drug and gene delivery. The hydrophobic core can effectively encapsulate a wide range of hydrophobic therapeutic agents, from small-molecule chemotherapy drugs to larger nucleic acids.[1][14]

Upon systemic administration, the dense brush-like PEG corona on the micelle surface creates a hydration layer that sterically hinders the adsorption of opsonin proteins.[3][8] This "stealth" effect minimizes recognition and uptake by the mononuclear phagocyte system (MPS), leading to:

-

Prolonged systemic circulation time.[3]

-

Reduced immunogenicity.[6]

-

Enhanced accumulation in pathological tissues (e.g., tumors) through the Enhanced Permeability and Retention (EPR) effect.[13]

The uptake of this compound nanoparticles into target cells is a complex process primarily mediated by endocytosis. While PEGylation can sometimes reduce the overall rate of cellular uptake compared to non-PEGylated counterparts, it can influence the specific internalization pathway.[15][16] Studies have shown that PEGylated nanoparticles can be internalized via both clathrin-mediated endocytosis (CME) and caveolae-mediated endocytosis (CAV).[8][15]

Caption: Pharmacological Pathway of a this compound Nanocarrier.

Conclusion

This compound copolymers are highly versatile biomaterials that have become indispensable in the design of advanced drug delivery systems. Their well-defined amphiphilic structure allows for predictable self-assembly into stable, core-shell micelles capable of solubilizing and protecting therapeutic payloads. The ability to tune their physicochemical properties by adjusting the molecular weights of the PEG and PE blocks offers a powerful tool for optimizing drug loading, release kinetics, and in vivo performance. As research continues, the development of functionalized this compound conjugates with targeting ligands and stimuli-responsive moieties will further expand their utility in creating next-generation nanomedicines for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. PEG Lipids: Definition, Structure & Key Applications | Biopharma PEG [biochempeg.com]

- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creativepegworks.com [creativepegworks.com]

- 5. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polymeric Micelles: Polyethylene Glycol-Phosphatidylethanolamine (this compound)-Based Micelles as an Example | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. creativepegworks.com [creativepegworks.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stealth Properties of PEGylated Lipids

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Advent of "Stealth" Liposomes

Conventional liposomes, while promising as drug delivery vehicles, are rapidly recognized and cleared from circulation by the mononuclear phagocyte system (MPS), primarily residing in the liver and spleen.[1][2] This recognition is mediated by the adsorption of plasma proteins, known as opsonins, onto the liposome surface, a process termed opsonization.[3][4] To overcome this limitation, the strategy of surface modification with hydrophilic polymers was developed. The most successful and widely adopted approach is the conjugation of polyethylene glycol (PEG) to the lipid bilayer, creating what are commonly known as "stealth" or PEGylated liposomes.[5][6]

PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that, when grafted onto the liposome surface, creates a protective shield.[3][6] This "stealth" characteristic dramatically reduces opsonization and subsequent MPS uptake, leading to significantly prolonged circulation times, reduced systemic clearance, and an increased probability of the nanocarrier reaching its intended target tissue.[1][6] The first clinically approved PEGylated liposomal drug, Doxil®, which encapsulates doxorubicin, serves as a benchmark for the success of this technology.[3][7] This guide provides a technical overview of the core principles governing the stealth properties of PEGylated lipids, the factors influencing their efficacy, and the experimental methodologies used for their characterization.

The "Stealth" Mechanism: A Tale of Two Effects

The ability of PEGylated lipids to confer a "stealth" character to liposomes is primarily attributed to two interconnected phenomena: the formation of a hydrated layer and steric hindrance.

-

The Hydrated Layer: The ether oxygen molecules within the PEG chains form hydrogen bonds with water molecules, creating a tightly bound, structured water layer around the nanoparticle.[1] This hydrated film acts as a physical barrier, increasing the hydrophilicity of the liposome surface and repelling the adsorption of plasma proteins (opsonins), which is the first step in MPS recognition.[3][8]

-

Steric Hindrance: The flexible and dynamic PEG chains extend from the liposome surface into the surrounding medium, creating a steric barrier.[1][9] When opsonins approach the liposome, the PEG chains must be compressed, which is an energetically unfavorable process. The resulting repulsive force can suppress the attractive forces between the opsonins and the liposome surface, thereby preventing their binding.[9][10] This steric repulsion is crucial for minimizing MPS uptake and prolonging circulation.[5]

The Protein Corona: An Inevitable Biological Identity

Despite the effectiveness of PEGylation, it does not completely prevent protein adsorption. Upon entering a biological fluid, nanoparticles are rapidly coated with a layer of proteins, forming the "protein corona" (PC).[11][12] This PC effectively becomes the new biological identity of the nanoparticle, governing its interactions with cells and the immune system.[11][13]

While PEGylation significantly reduces the quantity of adsorbed proteins—a threefold decrease has been observed on PEGylated gold nanoparticles compared to their bare counterparts—it does not eliminate corona formation.[12] The composition and structure of the PC are dynamic and depend heavily on the physicochemical properties of the nanoparticle, including its size, surface curvature, and the characteristics of the PEG layer itself (e.g., molecular weight and grafting density).[14][15] Studies have shown that PEGylation leads to a remarkable depletion of proteins involved in the immune response, which contributes to the desired prolonged circulation time.[14] However, the binding of certain proteins, such as apolipoproteins, may still occur and can influence the nanoparticle's fate.[16]

Factors Influencing Stealth Properties

The efficacy of the PEG shield is not absolute and is dictated by several key physicochemical parameters of the PEG-lipid conjugate.

-

PEG Molecular Weight (MW): The MW of the PEG chain is proportional to its length. A longer chain provides a thicker steric barrier. It is generally accepted that a PEG MW of 2 kDa or higher is necessary to effectively shield nanoparticle surfaces from protein adsorption and reduce recognition by the MPS.[6][10] Studies have shown that increasing PEG MW from 2 kDa to 5 kDa enhances circulation time, though further increases may not provide additional benefits.[10][11]

-

PEG Surface Density: The density of PEG chains on the liposome surface is a critical factor. At low densities, PEG chains adopt a "mushroom" conformation. As density increases, steric repulsion between chains forces them into an extended, perpendicular "brush" conformation.[3][17] The brush regime is considered more effective for preventing opsonization and improving stealth properties.[3][18] However, excessive PEG density can hinder cellular uptake and endosomal escape, which is a critical consideration for drugs that need to act intracellularly.[19][20]

-

Lipid Anchor: The hydrophobic anchor that inserts the PEG chain into the lipid bilayer influences the stability and retention of the PEG coating. Longer acyl chains in the lipid anchor (e.g., distearoyl, C18) provide stronger anchoring and result in more stable formulations with lower rates of PEG-lipid desorption compared to shorter chains.[21] Cholesterol has also been used as a stable anchoring group, yielding liposomes with high systemic bioavailability.[22]

| Parameter | Influence on Stealth Properties | Key Findings | Citations |

| PEG Molecular Weight | Determines the thickness of the steric barrier. | 2-5 kDa is generally optimal for reducing protein adsorption and MPS uptake. | [6][10][11] |

| PEG Surface Density | Affects the conformation of PEG chains (mushroom vs. brush). | The "brush" conformation, achieved at higher densities, is more effective at preventing opsonization. | [3][17][18] |

| PEG-Lipid Anchor | Determines the stability and retention of the PEG coating in the bilayer. | Longer acyl chains (e.g., C18) or cholesterol anchors lead to greater stability and prolonged circulation. | [21][22] |

| Particle Size | Influences interactions with the protein corona and clearance mechanisms. | Protein adsorption does not appear to be significantly dependent on size within the 100-200 nm range. | [14] |

| Surface Charge | Affects electrostatic interactions with plasma proteins. | PEGylation reduces the zeta potential of anionic liposomes to near-neutral values, preventing electrostatic opsonization. | [3] |

Table 1: Key Parameters Influencing the Stealth Properties of PEGylated Lipids.

Immunological Responses to PEGylated Lipids

Contrary to the initial belief that PEG is immunologically inert, a growing body of evidence highlights specific immune responses that can compromise the stealth effect, particularly upon repeated administration.

Complement Activation and CARPA

Infusion of PEGylated liposomes can, in some cases, trigger the complement system, a key component of innate immunity.[23] This can lead to complement activation-related pseudoallergy (CARPA), a non-IgE-mediated hypersensitivity reaction.[5] Activation can proceed through the classical and/or alternative pathways, leading to the generation of anaphylatoxins (C3a, C5a) and opsonins (C3b).[7][24] The presence of anti-PEG antibodies, particularly of the IgM isotype, can bind to the liposome surface and trigger the classical complement pathway, leading to premature drug release and clearance.[5][25]

The Accelerated Blood Clearance (ABC) Phenomenon

A significant challenge for therapies requiring multiple doses is the "accelerated blood clearance" (ABC) phenomenon. The first administration of PEGylated liposomes can induce the production of anti-PEG IgM antibodies, primarily by B-cells in the spleen.[20][26][27] Upon subsequent injection, these pre-existing antibodies rapidly bind to the PEGylated liposomes.[27] This binding triggers significant complement activation, leading to opsonization and rapid uptake by macrophages in the liver and spleen, thus losing the long-circulating characteristic.[26][28] The magnitude of the ABC phenomenon depends on the lipid dose, the interval between injections, and the physicochemical properties of the liposomes.[26]

Experimental Protocols for Characterization

A suite of analytical techniques is employed to characterize PEGylated liposomes and quantify their stealth properties.

Quantification of Protein Corona

This protocol provides a general workflow for analyzing the protein corona formed on PEGylated nanoparticles.

-

Incubation: Incubate PEGylated nanoparticles (e.g., 20 mg/mL) with plasma or serum (e.g., human or rat) for a defined period (e.g., 1 hour) at 37°C with gentle shaking.[11][29]

-

Separation: Separate the nanoparticle-protein complexes from unbound plasma proteins. This is typically achieved by repeated centrifugation (e.g., 15,000 x g for 1.5 hours at 4°C) and washing with a buffer like PBS.[29]

-

Protein Elution: Elute the bound proteins from the nanoparticle surface. This can be done by resuspending the pellet in a lysis buffer containing detergents (e.g., SDS) and heating.

-

Quantification and Identification:

-

SDS-PAGE: Separate the eluted proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis. Staining with Coomassie Blue or silver stain provides a qualitative and semi-quantitative profile of the adsorbed proteins.[12][14]

-

2D-PAGE: For higher resolution, proteins can be separated first by isoelectric point and then by molecular weight, allowing for the identification of a wider range of proteins.[16]

-

Mass Spectrometry: For precise identification, protein bands from the gel can be excised, digested (e.g., with trypsin), and analyzed by LC-MS/MS.[14]

-

Colorimetric Assays: Total protein amount can be quantified using assays like the Bradford or BCA protein assay, though interference from the nanoparticles must be considered.[13][14]

-

Fluorescence-based Quantification: A model protein (e.g., FITC-labeled BSA) can be used to develop a fluorescent-based quantification method. After incubation and separation, the nanoparticles are dissolved (e.g., gold nanoparticles with KCN), and the fluorescence of the released protein is measured.[13]

-

Assessment of Complement Activation

This in vitro assay quantifies the potential of a PEGylated formulation to activate the complement system.

-

Sample Preparation: Prepare PEGylated liposomes at various concentrations. The final lipid concentration tested can range from low to high (e.g., up to 3-5 mg/mL).[24][30]

-

Incubation with Serum: Incubate the liposomes with normal human serum (which contains all complement proteins) for a specified time (e.g., 30-45 minutes) at 37°C. A negative control (buffer) and a positive control (e.g., Zymosan) should be included. The reaction is stopped by adding a chelating agent like EDTA, which inhibits complement activation.[24][25]

-

Quantification of Complement Markers: Measure the levels of specific complement activation products in the serum supernatant using Enzyme-Linked Immunosorbent Assays (ELISAs).[25][31]

-

sC5b-9 (TCC): The soluble terminal complement complex is a marker for the activation of all three pathways.[23][30]

-

C3b/iC3b/C3c: Cleavage products of C3, a central component of the complement system.[25][32]

-

Bb fragment: A marker specific for the activation of the alternative pathway.[23][24]

-

C4d: A marker specific for the activation of the classical and lectin pathways.[23][24]

-

-

Data Analysis: Compare the levels of complement markers in the liposome-treated samples to the negative control to determine the extent of activation.

| Formulation | Circulation t1/2 (hours) | AUC (µg*h/mL) | Liver Uptake (%ID) | Spleen Uptake (%ID) | Citation |

| Non-targeted Liposomes (NTLs) | - | - | ~20 | ~2 | [33] |

| Folate-targeted Liposomes (FTLs) | Faster clearance than NTLs | Lower than NTLs | ~35 | ~3 | [33] |

| NTLs with Doxorubicin | - | - | ~10 | ~10 | [33] |

| FTLs with Doxorubicin | Increased vs. empty FTLs | Comparable to NTLs-Dox | ~12 | ~12 | [33] |

| mPEG114-Chol Liposomes | - | ~3.2x higher than naked liposomes | - | - | [22] |

Table 2: Example In Vivo Biodistribution Data of PEGylated Liposomes in Mice. (%ID = percentage of injected dose). Note: Direct comparison between studies is challenging due to variations in animal models, liposome composition, and experimental conditions.

In Vitro Macrophage Uptake

This protocol assesses the ability of PEGylated liposomes to evade uptake by phagocytic cells.

-

Cell Culture: Culture a murine macrophage cell line (e.g., J774A.1 or RAW 264.7) in appropriate media until they reach a suitable confluency.

-

Liposome Preparation: Prepare fluorescently labeled PEGylated liposomes (e.g., by incorporating a lipid-conjugated fluorophore like Rhodamine-PE). Non-PEGylated liposomes should be used as a control.

-

Incubation: Treat the macrophage cultures with the fluorescent liposomes at a specific concentration for various time points (e.g., 1, 2, 4 hours) at 37°C.[22]

-

Washing: After incubation, thoroughly wash the cells with cold PBS to remove non-internalized liposomes.

-

Quantification:

-

Flow Cytometry: Detach the cells (e.g., using trypsin or a cell scraper), and analyze the cell-associated fluorescence using a flow cytometer. This provides quantitative data on the percentage of cells that have taken up liposomes and the mean fluorescence intensity per cell.

-

Fluorescence Microscopy: Visualize the cellular uptake of liposomes using a fluorescence or confocal microscope. This provides qualitative confirmation of internalization.

-

Conclusion and Future Outlook

PEGylation remains the gold standard for conferring stealth properties to liposomal drug carriers, enabling prolonged circulation and passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect. However, the "stealth" shield is not absolute. The formation of a protein corona is inevitable, and the potential for immune responses like complement activation and the ABC phenomenon presents significant hurdles for clinical translation, especially for multi-dose therapies.

Future research is focused on developing next-generation stealth materials that can overcome the limitations of PEG. This includes exploring alternative hydrophilic polymers, zwitterionic coatings that mimic cell membrane surfaces, and "cleavable" PEG linkers that can shed the stealth coat upon reaching the target site to improve cellular uptake.[9][21] A deeper understanding of the complex interplay between nanoparticle physicochemical properties and the biological environment, particularly the immune system, is paramount for the rational design of safer and more effective nanomedicines.

References

- 1. Stealth Liposomes (PEGylated Liposomes) as Drug Carrier System for Drug Delivery | Biopharma PEG [biochempeg.com]

- 2. researchgate.net [researchgate.net]

- 3. openaccesspub.org [openaccesspub.org]

- 4. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Nanoparticle-Induced Complement Activation: Implications for Cancer Nanomedicine [frontiersin.org]

- 8. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Stealth Properties to Improve Therapeutic Efficacy of Drug Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. spiedigitallibrary.org [spiedigitallibrary.org]

- 13. mdpi.com [mdpi.com]

- 14. Effect of nanoparticle size and PEGylation on the protein corona of PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. Analysis of plasma protein adsorption onto PEGylated nanoparticles by complementary methods: 2-DE, CE and Protein Lab-on-chip system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. openaccesspub.org [openaccesspub.org]

- 18. researchgate.net [researchgate.net]

- 19. dovepress.com [dovepress.com]

- 20. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Complement activation by PEGylated liposomes containing prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. leadinglifetechnologies.com [leadinglifetechnologies.com]

- 26. Accelerated blood clearance (ABC) phenomenon upon repeated injection of PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Accelerated Blood Clearance (ABC) Phenomenon Induced by Administration of PEGylated Liposome [jstage.jst.go.jp]

- 28. Accelerated blood clearance phenomenon upon cross-administration of PEGylated nanocarriers in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Analysis of Complement Activation by Nanoparticles | Springer Nature Experiments [experiments.springernature.com]

- 32. researchgate.net [researchgate.net]

- 33. aacrjournals.org [aacrjournals.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Steric Stabilization by PEG-PE

This guide provides a comprehensive overview of the core mechanisms behind steric stabilization of liposomes and other nanoparticles using Poly(ethylene glycol)-phosphatidylethanolamine (this compound). It delves into the physicochemical principles, presents quantitative data from key studies, outlines detailed experimental protocols for characterization, and provides visual representations of the underlying concepts and workflows.

Core Mechanism of Steric Stabilization

The primary function of incorporating this compound into a liposomal bilayer is to prevent the rapid clearance of the nanocarrier from the bloodstream by the Mononuclear Phagocyte System (MPS), primarily located in the liver and spleen[1]. This is achieved through a phenomenon known as steric stabilization.

The mechanism relies on the unique properties of the polyethylene glycol (PEG) chains covalently linked to the phosphatidylethanolamine (PE) anchor, which integrates into the liposome's lipid bilayer.

-

Formation of a Hydrated Polymer Layer: The highly hydrophilic PEG chains extend from the liposome surface into the surrounding aqueous environment. These flexible polymer chains are not static; they are in constant motion and bind a significant number of water molecules, forming a dense, water-rich cloud or "hydration layer" around the nanoparticle[2][3][4].

-

Steric Hindrance: This hydrated layer creates a physical barrier, or steric hindrance, that sterically shields the liposome surface[2][5]. This barrier prevents the adsorption of plasma proteins, particularly opsonins (e.g., immunoglobulins and complement proteins), onto the liposome surface[6]. Opsonization is the critical first step that marks nanoparticles for recognition and engulfment by phagocytic cells of the MPS.

-

Thermodynamic Repulsion: The stabilizing effect is driven by unfavorable thermodynamics upon the approach of another particle or protein. The compression of the PEG layer results in a repulsive force due to two main factors:

-

Osmotic Repulsion: As a protein or cell surface approaches, the local concentration of PEG chains in the space between the surfaces increases, leading to a strong osmotic penalty that draws water back into the region and forces the surfaces apart.

-

Entropic Repulsion: The confinement of the flexible PEG chains into a smaller volume reduces their conformational freedom (entropy). This is thermodynamically unfavorable, resulting in a strong repulsive force that maintains the separation distance.

-

The conformation of the PEG chains on the surface depends on the grafting density. At low concentrations, PEG chains adopt a "mushroom" conformation. As the concentration increases, they transition to a more extended "brush" conformation, which is more effective for steric stabilization[7].

Quantitative Data Presentation

The inclusion of this compound significantly alters the physicochemical and biological properties of liposomes. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound on Physicochemical Properties of Liposomes

| Formulation | This compound Conc. (mol%) | PEG MW (Da) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |

| Conventional | 0 | - | ~150 - 180 | < 0.2 | -20 to -40 | [8][9] |

| PEGylated | 2.5 | 2000 | ~165 - 180 | < 0.2 | -5 to -15 | [8] |

| PEGylated | 5 | 2000 | ~100 - 120 | < 0.1 | Near-neutral | [10][11] |

| PEGylated | 10 | 2000 | ~100 | ~0.05 | Near-neutral | [12] |

| PEGylated | 20 | 2000/5000 | ~120 | N/A | -3 to -5 | [13][14] |

Note: Absolute values can vary significantly based on the base lipid composition, preparation method, and measurement conditions.

Table 2: Effect of this compound on In Vitro Drug Release

| Formulation | Drug | Release Conditions | % Cumulative Release (Time) | Reference(s) |

| Conventional | Doxorubicin | PBS + BSA, 50°C | Higher release than PEGylated | [15][16][17] |

| PEGylated | Doxorubicin | PBS + BSA, 50°C | Lower release than conventional | [15][16][17] |

| Conventional | Albendazole | PBS (pH 5.6), 37°C | >60% (5h) | [18] |

| PEGylated | Albendazole | PBS (pH 5.6), 37°C | <40% (5h) | [18] |

| Conventional | Camptothecin | PBS, 37°C | 52.4% (9h) | [19] |

| PEGylated | Camptothecin (PEG2000) | PBS, 37°C | 45.3% (9h) | [19] |

| PEGylated | Camptothecin (PEG5000) | PBS, 37°C | 32.2% (9h) | [19] |

Note: PEGylation generally leads to a more controlled and sustained release profile, acting as a barrier to drug diffusion[18].

Table 3: Effect of this compound on In Vivo Pharmacokinetics

| Formulation | Parameter | Value | Species | Reference(s) |

| Conventional | % Injected Dose in Blood (24h) | ~1% | Mice/Rats | [1] |

| PEGylated (PEG 1000-5000) | % Injected Dose in Blood (24h) | up to 35% | Mice/Rats | [1] |

| Conventional | Uptake by Liver & Spleen (24h) | up to 50% | Mice/Rats | [1] |

| PEGylated (PEG 1000-5000) | Uptake by Liver & Spleen (24h) | < 10% | Mice/Rats | [1] |

| Free Streptokinase | Half-life (t½) | Significantly shorter | Rats | [9][20] |

| SK in Conventional Liposomes | Half-life (t½) | Moderately increased | Rats | [9][20] |

| SK in PEGylated Liposomes | Half-life (t½) | Significantly increased | Rats | [9][20] |

| Naked Liposomes | AUC (Area Under Curve) | Baseline (1x) | N/A | [8] |

| PEGylated Liposomes | AUC (Area Under Curve) | up to 3.2x higher | N/A | [8] |

Experimental Protocols

Detailed and reproducible characterization is critical in the development of PEGylated liposomes. Below are methodologies for key experiments.

Dynamic Light Scattering (DLS) for Size Analysis

DLS measures the hydrodynamic diameter of particles by analyzing the fluctuations in scattered light intensity caused by Brownian motion[21][22].

-

Principle: Smaller particles move faster, causing rapid fluctuations in scattered light, while larger particles move slower, causing slower fluctuations. An autocorrelation function is generated from these fluctuations to calculate the diffusion coefficient, which is then used in the Stokes-Einstein equation to determine the hydrodynamic size[22][23].

-

Sample Preparation:

-

Dilute the liposome suspension with an appropriate buffer (e.g., PBS or HEPES-buffered saline) to a suitable concentration to avoid multiple scattering effects. The buffer should be filtered through a 0.22 µm filter to remove dust.

-

Transfer the diluted sample to a clean, dust-free cuvette.

-

-

Measurement:

-

Place the cuvette in the DLS instrument.

-

Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

-

Set instrument parameters, including scattering angle (commonly 90° or 173°), laser wavelength, and viscosity and refractive index of the dispersant.

-

Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.

-

-

Data Analysis: The instrument software calculates the intensity-weighted mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), a measure of the width of the size distribution.

Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge at the particle's surface and is a key indicator of colloidal stability.

-

Principle: An electric field is applied to the sample, causing charged particles to move towards the oppositely charged electrode (electrophoresis). The velocity of this movement is measured using laser Doppler velocimetry. This velocity is then used to calculate the electrophoretic mobility and, subsequently, the zeta potential.

-

Sample Preparation:

-

Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility. High salt concentrations can screen the surface charge, leading to an artificially low zeta potential.

-

Load the sample into a specialized zeta potential cell, ensuring no air bubbles are present.

-

-

Measurement:

-

Place the cell in the instrument and allow it to equilibrate.

-

The instrument applies the electric field and measures the particle velocity.

-

-

Data Analysis: The software reports the mean zeta potential in millivolts (mV). For sterically stabilized liposomes, the zeta potential is typically close to neutral as the PEG layer shifts the plane of shear further from the charged lipid surface[6].

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of liposomes in their native, hydrated state, providing information on morphology, size, and lamellarity[24][25].

-

Principle: A thin film of the liposome suspension is rapidly frozen (vitrified) to trap the particles in amorphous ice, preserving their structure. This frozen sample is then imaged under a transmission electron microscope at cryogenic temperatures.

-

Sample Preparation (Vitrification):

-

Place a small volume (3-5 µL) of the liposome suspension onto a TEM grid (e.g., a holey carbon grid).

-

Blot the grid with filter paper to create a thin aqueous film across the holes.

-

Immediately plunge the grid into a cryogen (e.g., liquid ethane cooled by liquid nitrogen). This process must be extremely fast to prevent the formation of ice crystals, which would damage the liposome structure.

-

-

Imaging:

-

Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.

-

Insert the holder into the TEM.

-

Image the sample at low electron doses (low-dose mode) to minimize radiation damage to the specimen.

-

-

Data Analysis: The resulting images can be analyzed to determine particle size distribution, shape (e.g., spherical, ellipsoidal), and the number of lipid bilayers (lamellarity)[24][25]. The PEG corona may sometimes be visualized as a faint layer around the vesicle[24][26].

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for characterizing the nanostructure of materials, including the bilayer thickness and the structure of the PEG layer on liposomes[27][28].

-

Principle: A collimated beam of X-rays is passed through the sample. The X-rays are scattered by electrons in the material. The scattering pattern at very small angles (typically < 5°) contains information about the size, shape, and internal structure of nanoscale objects like liposomes[27].

-

Sample Preparation:

-

Concentrate the liposome suspension to a suitable lipid concentration.

-

Load the sample into a thin-walled quartz capillary tube or a specialized sample cell.

-

-

Measurement:

-

Place the sample in the SAXS instrument.

-

Expose the sample to the X-ray beam and collect the scattered X-rays on a 2D detector.

-

Also, collect a scattering pattern for the buffer alone for background subtraction.

-

-

Data Analysis: After background subtraction, the 1D scattering profile (intensity vs. scattering vector, q) is analyzed. By fitting the data to mathematical models, one can determine structural parameters such as the overall liposome radius, the thickness of the lipid bilayer, and the thickness of the PEG corona[29].

In Vitro Drug Release Assay (Dialysis Method)

This assay is commonly used to evaluate the drug release kinetics from liposomes under conditions that can mimic physiological environments[15][18].

-

Principle: The liposome formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows free drug to pass through but retains the liposomes. The bag is placed in a larger volume of release medium. The amount of drug that appears in the release medium over time is measured.

-

Methodology:

-

Hydrate a dialysis membrane (e.g., 12-14 kDa MWCO) according to the manufacturer's instructions.

-

Place a known volume of the drug-loaded liposome formulation (e.g., 1 mL) into the dialysis bag and securely seal it.

-

Submerge the sealed bag in a defined volume of release buffer (e.g., 100 mL of PBS, pH 7.4) in a beaker or flask. The release medium may contain additives like serum or albumin to better simulate in vivo conditions[15][16][17].

-

Place the entire setup in a shaking water bath or on a magnetic stirrer maintained at a constant temperature (e.g., 37°C).

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) from the external release medium.

-

Immediately replace the withdrawn volume with fresh, pre-warmed release buffer to maintain sink conditions.

-

Quantify the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC, fluorescence spectroscopy).

-

Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the formulation.

-

References

- 1. Sterically stabilized liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of hydrated PEG layers on magnetic iron oxide nanoflowers shows internal magnetisation dynamics and generates high in-vivo efficacy for MRI and magnetic hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydration of polyethylene glycol-grafted liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 6. Sterically stabilized liposomes: physical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comparative effects of PEG-containing liposomal formulations on in vivo pharmacokinetics of streptokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Steric stabilization of lipid/polymer particle assemblies by poly(ethylene glycol)-lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development of an in vitro drug release assay of PEGylated liposome using bovine serum albumin and high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development of an in vitro drug release assay of PEGylated liposome using bovine serum albumin and high temperature. | Semantic Scholar [semanticscholar.org]

- 18. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparative effects of PEG-containing liposomal formulations on in vivo pharmacokinetics of streptokinase | Semantic Scholar [semanticscholar.org]

- 21. news-medical.net [news-medical.net]

- 22. usp.org [usp.org]

- 23. scispace.com [scispace.com]

- 24. mdpi.com [mdpi.com]

- 25. Quantitative Cryo-TEM Reveals New Structural Details of Doxil-Like PEGylated Liposomal Doxorubicin Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Small-angle X-ray scattering - Wikipedia [en.wikipedia.org]

- 28. SAXS | Small-Angle X-ray Scattering | Malvern Panalytical [malvernpanalytical.com]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to PEG-PE in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Poly(ethylene glycol)-Phosphatidylethanolamine (PEG-PE) conjugates and their application in advanced drug delivery systems. This compound is a versatile amphiphilic polymer widely utilized for the formulation of various nanocarriers, including micelles and liposomes, to enhance the therapeutic efficacy of a wide range of drug molecules. This document details the synthesis, physicochemical properties, and characterization of this compound based systems, along with experimental protocols and an examination of their biological interactions.

Core Concepts: The Structure and Function of this compound

Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer that, when conjugated to a lipid anchor such as phosphatidylethanolamine (PE), forms an amphiphilic block copolymer.[1][2] The PE portion is hydrophobic, while the PEG chain is hydrophilic. In an aqueous environment, these molecules self-assemble into core-shell structures, most notably micelles and as a key component in liposomes.[3]

The hydrophobic core of these nanostructures serves as a reservoir for encapsulating poorly water-soluble drugs, thereby increasing their solubility and stability.[4] The hydrophilic PEG shell, often referred to as a "stealth" layer, forms a protective corona that sterically hinders the adsorption of opsonins (blood proteins), reducing recognition and uptake by the reticuloendothelial system (RES), primarily in the liver and spleen.[5][6] This "stealth" characteristic prolongs the systemic circulation time of the encapsulated drug, allowing for greater accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][7]

Synthesis of this compound Copolymers

The synthesis of this compound conjugates typically involves the covalent linkage of a PE lipid to a PEG polymer chain. A common method involves the reaction of an activated PEG derivative with the primary amine group of PE. For instance, N-hydroxysuccinimide (NHS)-activated PEG can react with the amino group of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) to form a stable amide bond.

Experimental Protocol: Synthesis of DSPE-PEG-NHS and subsequent conjugation

This protocol describes a general method for synthesizing DSPE-PEG with a terminal NHS ester, which can then be used for conjugation to amine-containing molecules.

-

Materials: DSPE, PEG-dicarboxylic acid, N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Triethylamine (TEA), Chloroform, Dichloromethane (DCM), Diethyl ether.

-

Procedure:

-

Activation of PEG: Dissolve PEG-dicarboxylic acid and NHS in anhydrous DCM. Add DCC to the solution and stir at room temperature for 24 hours. The molar ratio of PEG:NHS:DCC is typically 1:2.2:2.2.

-

Filtration: Remove the dicyclohexylurea (DCU) byproduct by filtration.

-

Purification: Precipitate the activated PEG-NHS ester by adding cold diethyl ether. Collect the precipitate and dry it under a vacuum.

-

Conjugation to DSPE: Dissolve the purified PEG-NHS and DSPE in chloroform containing TEA. The TEA acts as a base to deprotonate the amine group of DSPE, facilitating the reaction. Stir the mixture at room temperature for 48 hours.

-

Final Purification: Remove the solvent by rotary evaporation. The resulting DSPE-PEG conjugate can be further purified by dialysis against deionized water to remove unreacted starting materials and byproducts. The final product is typically lyophilized for storage.

-

Formulation of this compound Based Drug Delivery Systems

The thin-film hydration method is a widely used technique for preparing drug-loaded this compound micelles and liposomes.[8]

Experimental Protocol: Thin-Film Hydration for Drug-Loaded DSPE-PEG Micelles

-

Materials: DSPE-PEG (e.g., DSPE-PEG2000), hydrophobic drug (e.g., Paclitaxel, Doxorubicin), organic solvent (e.g., chloroform, methanol, or a mixture), aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4).[9]

-

Procedure:

-

Dissolution: Accurately weigh and dissolve DSPE-PEG and the hydrophobic drug in the selected organic solvent in a round-bottom flask.[9]

-

Film Formation: Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid-drug film on the inner surface of the flask.[9][10]

-

Drying: Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the film by adding the aqueous buffer, pre-heated to a temperature above the phase transition temperature of the lipid (e.g., 60°C for DSPE).[9]

-

Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of micelles. The solution should transition from a milky suspension to a clear or translucent solution.[9]

-

Sonication/Extrusion (Optional): To obtain a more uniform size distribution, the micelle solution can be sonicated using a bath or probe sonicator, or extruded through polycarbonate membranes of a defined pore size.

-

Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility. Store the formulation at 4°C.[9]

-

Physicochemical Characterization of this compound Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of this compound based drug delivery systems. Key parameters include particle size, polydispersity index (PDI), zeta potential, drug loading content (DLC), and encapsulation efficiency (EE).

Table 1: Physicochemical Properties of this compound Based Nanocarriers

| Drug | Polymer Composition | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| Paclitaxel | DSPE-PEG5000 | ~150-200 | < 0.2 | - | - | ~95 | [8][11] |

| Doxorubicin | DSPE-PEG-C60 | 97 - 260 | - | -28.67 to -30.87 | - | 86.1 - 97.5 | [12] |

| Doxorubicin | TF-PEG-DSPE | ~100 | < 0.2 | - | - | - | [13] |

| Ridaforolimus | DSPE-PEG2000 | 33 ± 15 | - | - | 7.19 ± 0.14 | 77.52 ± 1.66 | [14] |

| All-Trans Retinoic Acid | PEG750-DPPE | 6 - 20 | Uniform | Neutral | - | 82.7 | [15] |

| - | DSPE-PEG2000 / Soluplus (1:1) | 116.6 | 0.112 | -13.7 | - | - | [9] |

Experimental Protocols for Characterization:

4.1. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

-

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size.

-

Procedure:

-

Dilute the nanoparticle suspension with an appropriate aqueous buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects.

-

Filter the diluted sample through a 0.22 µm syringe filter to remove dust and large aggregates.

-

Transfer the sample to a clean cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

-

Perform the measurement according to the instrument's software instructions. The software will typically provide the z-average diameter and the PDI. A PDI value below 0.3 is generally considered acceptable for drug delivery applications, indicating a relatively monodisperse population.

-

4.2. Zeta Potential

-

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the stability of a colloidal dispersion. It is measured by applying an electric field across the sample and measuring the velocity of the particles using Laser Doppler Velocimetry.

-

Procedure:

-

Dilute the nanoparticle suspension in an appropriate medium, typically deionized water or a low ionic strength buffer.

-

Inject the sample into a specialized zeta potential cell, ensuring no air bubbles are present.

-

Place the cell in the instrument.

-

Apply the electric field and measure the particle velocity. The instrument software calculates the zeta potential from the electrophoretic mobility.[16]

-

4.3. Drug Loading Content (DLC) and Encapsulation Efficiency (EE) by HPLC

-

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the amount of drug encapsulated within the nanoparticles.

-

Procedure:

-

Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded micelles. This can be achieved by methods such as ultracentrifugation, size exclusion chromatography, or dialysis.

-

Quantification of Total Drug: Lyse a known amount of the drug-loaded nanoparticle suspension using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug.

-

HPLC Analysis: Inject the samples (lysed nanoparticles and the free drug fraction) into an HPLC system equipped with a suitable column and detector (e.g., UV-Vis).

-

Calculation:

-

DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

-

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

-

-

4.4. 1H-NMR for Copolymer Characterization

-

Principle: Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy is used to confirm the chemical structure of the synthesized this compound copolymer.

-

Procedure:

-

Dissolve a small amount of the lyophilized copolymer in a suitable deuterated solvent (e.g., CDCl3, D2O).

-

Acquire the 1H-NMR spectrum.

-

Analyze the spectrum to identify characteristic peaks corresponding to the protons of the PEG and PE blocks, confirming successful conjugation. The integration of these peaks can also be used to estimate the molecular weight of the polymer.[7][17]

-

Biological Interactions and Cellular Uptake

The interaction of this compound based nanoparticles with biological systems is a critical determinant of their therapeutic efficacy. The PEG corona plays a crucial role in their in vivo fate.

5.1. In Vivo Biodistribution

-

Principle: Biodistribution studies in animal models (typically mice or rats) are performed to determine the organ and tissue accumulation of the nanoparticles over time. This is often done by labeling the nanoparticles with a radioactive isotope or a fluorescent probe.

-

Experimental Protocol: In Vivo Biodistribution in Mice

-

Animal Model: Use an appropriate mouse model (e.g., tumor-bearing mice for cancer studies).

-

Nanoparticle Administration: Administer the labeled nanoparticles intravenously via the tail vein.[5]

-

Time Points: At predetermined time points (e.g., 1, 4, 24, 48 hours), euthanize a group of animals.[5]

-